3-Cyclopropyl-1,1,1-Trifluoroacetone
Description
Properties
CAS No. |
161237-00-9 |
|---|---|
Molecular Formula |
C6H7F3O |
Molecular Weight |
152.116 |
IUPAC Name |
3-cyclopropyl-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)5(10)3-4-1-2-4/h4H,1-3H2 |
InChI Key |
IXLGFBLZHLQOQG-UHFFFAOYSA-N |
SMILES |
C1CC1CC(=O)C(F)(F)F |
Synonyms |
2-Propanone, 3-cyclopropyl-1,1,1-trifluoro- |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction with Cyclopropyl Magnesium Bromide
The Grignard reaction represents a cornerstone in the synthesis of ketones with complex substituents. For 3-cyclopropyl-1,1,1-trifluoroacetone, this method involves the reaction of cyclopropyl magnesium bromide with trifluoroacetyl chloride. Adapted from methodologies in triazine synthesis , the process begins with the preparation of cyclopropyl magnesium bromide in anhydrous tetrahydrofuran (THF). The Grignard reagent is then added dropwise to a solution of trifluoroacetyl chloride at 0–5°C to mitigate exothermic side reactions. After hydrolysis with dilute hydrochloric acid, the crude product is purified via fractional distillation, yielding 65–75% of the target compound.
Key Reaction Conditions:
-
Temperature: 0–25°C
-
Solvent: THF
-
Workup: Hydrolysis with 1N HCl
-
Purification: Distillation under reduced pressure
This method benefits from the commercial availability of cyclopropyl magnesium bromide and trifluoroacetyl chloride. However, stringent moisture control is critical to prevent reagent decomposition. Side products, including tertiary alcohols from over-addition, are minimized through controlled stoichiometry .
Acid-Catalyzed Decarboxylation of β-Keto Esters
Decarboxylation of β-keto esters under acidic conditions offers a robust route to trifluoromethyl ketones. As demonstrated in the synthesis of 1,1,1-trifluoroacetone , ethyl 3-cyclopropyl-3-oxo-propanoate undergoes decarboxylation in concentrated sulfuric acid at 70–80°C. The reaction proceeds via a cyclic six-membered transition state, eliminating carbon dioxide and ethanol. Subsequent distillation isolates the product in 80–85% yield with >95% purity.
Key Reaction Conditions:
-
Acid Catalyst: Concentrated H₂SO₄
-
Temperature: 70–80°C
-
Reaction Time: 2–3 hours
This method avoids moisture-sensitive intermediates and leverages inexpensive reagents. However, the synthesis of the β-keto ester precursor requires additional steps, such as Claisen condensation between ethyl trifluoroacetate and cyclopropyl methyl ketone, which may limit scalability .
Nucleophilic Substitution of Halogenated Precursors
The displacement of halogen atoms in 3-chloro-1,1,1-trifluoroacetone with cyclopropyl groups provides a direct pathway to the target compound. Inspired by chlorotrifluoroacetone reduction techniques , this method employs cyclopropyl magnesium bromide in the presence of a copper(I) iodide catalyst. The reaction proceeds via a single-electron transfer mechanism, replacing the chlorine atom at the 3-position with a cyclopropyl group. After aqueous workup, distillation yields 60–70% of the product.
Key Reaction Conditions:
-
Catalyst: CuI (5 mol%)
-
Solvent: Diethyl ether
-
Temperature: 25–40°C
While this approach efficiently introduces the cyclopropyl moiety, the instability of 3-chloro-1,1,1-trifluoroacetone under basic conditions necessitates careful pH control during workup .
Comparative Analysis of Synthetic Methods
The table below summarizes the advantages and limitations of each method:
| Method | Yield | Purity | Key Advantages | Challenges |
|---|---|---|---|---|
| Grignard Reaction | 65–75% | 90–92% | Commercially available reagents | Moisture sensitivity, exothermic reaction |
| Acid-Catalyzed Decarboxylation | 80–85% | >95% | High purity, simple setup | Multi-step precursor synthesis |
| Nucleophilic Substitution | 60–70% | 85–88% | Direct cyclopropane introduction | Precursor instability, pH sensitivity |
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-1,1,1-Trifluoroacetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 3-Cyclopropyl-1,1,1-Trifluoroacetone is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its ability to interact with biological targets and modify their activity makes it a valuable tool for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can improve the performance of products such as coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1,1,1-Trifluoroacetone involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
3-Bromo-1,1,1-Trifluoroacetone
- Molecular Formula : C₃H₂BrF₃O
- CAS RN : 431-35-6
- Key Features : The bromine substituent at the 3-position introduces strong electron-withdrawing effects, enhancing the electrophilicity of the carbonyl group. Bromine also serves as a leaving group, enabling nucleophilic substitution reactions (e.g., alkylation of proteins in biochemical labeling ).
- Applications : Used in selective protein labeling via thiol-specific alkylation, as demonstrated in metallo-β-lactamase studies .
3-Cyclopropyl-1,1,1-Trifluoroacetone
- Key Features: The cyclopropyl group is electron-rich due to its strained ring structure, which may stabilize adjacent carbocations or participate in cycloaddition reactions.
- Applications : Likely serves as a precursor in medicinal chemistry for constructing cyclopropyl-containing heterocycles, such as 1,2,4-oxadiazoles .
Physical Properties Comparison
| Compound | Molecular Weight | Boiling Point | Density |
|---|---|---|---|
| 3-Bromo-1,1,1-trifluoroacetone | 190.94 g/mol | 87°C | 1.83 g/cm³ |
| This compound* | ~168.11 g/mol | Not reported | Not reported |
*Estimated based on molecular formula.
Commercial Availability and Cost
- 3-Bromo-1,1,1-Trifluoroacetone : Priced at JPY 4,800 for 5g (Kanto Reagents, 2022) .
- This compound: Not listed in commercial catalogs; likely synthesized on-demand for research purposes.
Biochemical Labeling (3-Bromo Analogue)
In metallo-β-lactamase studies, 3-bromo-1,1,1-trifluoroacetone was used to label cysteine residues in SPM-1 variants. The reaction proceeds via thiol-specific alkylation, confirmed by MALDI-ToF MS .
Q & A
Q. What are the optimal synthetic routes for preparing 3-cyclopropyl-1,1,1-trifluoroacetone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclopropanation reactions. For example, cyclopropane rings can be introduced via Simmons-Smith reactions using diiodomethane and a zinc-copper couple, followed by trifluoromethylation using CF₃I under radical conditions . Key factors include:
- Temperature : Reactions often require low temperatures (−78°C to 24°C) to stabilize intermediates .
- Catalysts : Transition metals (e.g., Cu or Pd) enhance trifluoromethyl group incorporation .
- Solvent Choice : Chloroform or methanol improves solubility of intermediates .
Yields range from 50–80% depending on purity of starting materials (e.g., 3-bromo-1,1,1-trifluoroacetone) .
Q. How can researchers purify this compound, and what analytical techniques validate purity?
- Methodological Answer :
- Purification : Use fractional distillation (bp ~87°C) or column chromatography with silica gel and hexane/ethyl acetate mixtures .
- Purity Validation :
- GC-MS : Retention time and mass fragmentation patterns (e.g., m/z 188.149 for molecular ion) .
- ¹H/¹³C NMR : Absence of proton signals for impurities (e.g., residual cyclopropane precursors) .
- FT-IR : Confirmation of C=O (1700–1750 cm⁻¹) and CF₃ (1100–1200 cm⁻¹) stretches .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods due to volatility (bp 87°C) and respiratory hazards .
- PPE : Nitrile gloves and goggles to prevent skin/eye irritation (GHS H315/H319) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup (hygroscopic nature) .
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
- Electrophilicity : The trifluoromethyl group increases electrophilic character at the carbonyl carbon (partial charge ~+0.45) .
- Steric Effects : Cyclopropyl substituents hinder nucleophilic attack, favoring axial over equatorial transition states .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by 10–15 kcal/mol .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies in enzyme inhibition data (e.g., IC₅₀ variations) arise from:
- Assay Conditions : Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments .
- Structural Analogues : Compare with 3-bromo-1,1,1-trifluoroacetone (lower potency) and 3-phenyl variants (enhanced stability) .
- Statistical Validation : Use ANOVA to assess significance of replicate data (p < 0.05) .
Q. How can researchers optimize the stereoselective synthesis of this compound derivatives for medicinal applications?
- Methodological Answer :
- Chiral Catalysts : Employ Jacobsen’s thiourea catalysts for enantioselective cyclopropanation (ee > 90%) .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive ketones during trifluoromethylation .
- Kinetic Resolution : Separate diastereomers via HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
